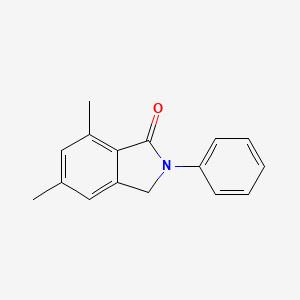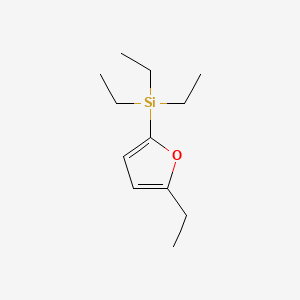
3,4,5-Trichlorocyclopent-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trichlorocyclopent-3-ene-1,2-dione is a chemical compound with the molecular formula C5HCl3O2 It is a chlorinated derivative of cyclopentene and is characterized by the presence of three chlorine atoms and two carbonyl groups on the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trichlorocyclopent-3-ene-1,2-dione typically involves the chlorination of cyclopentene derivatives. One common method involves the reaction of cyclopentene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the cyclopentene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and chlorine concentration, to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trichlorocyclopent-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce partially dechlorinated cyclopentene derivatives. Substitution reactions result in the formation of various substituted cyclopentene compounds.
Scientific Research Applications
3,4,5-Trichlorocyclopent-3-ene-1,2-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4,5-Trichlorocyclopent-3-ene-1,2-dione involves its interaction with molecular targets through its reactive chlorine atoms and carbonyl groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorocyclopent-3-ene-1,2-dione: Lacks one chlorine atom compared to 3,4,5-Trichlorocyclopent-3-ene-1,2-dione.
3,4,5-Trichlorocyclopent-2-en-1-one: Similar structure but with a different arrangement of carbonyl groups.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms and carbonyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
89283-14-7 |
|---|---|
Molecular Formula |
C5HCl3O2 |
Molecular Weight |
199.41 g/mol |
IUPAC Name |
3,4,5-trichlorocyclopent-3-ene-1,2-dione |
InChI |
InChI=1S/C5HCl3O2/c6-1-2(7)4(9)5(10)3(1)8/h2H |
InChI Key |
WDFBCZFJNWDKQP-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=C(C(=O)C1=O)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



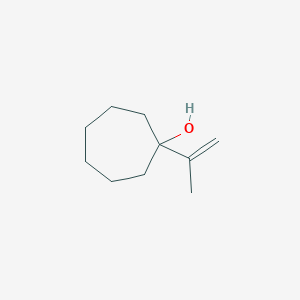
![2-(4-chlorophenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128000.png)
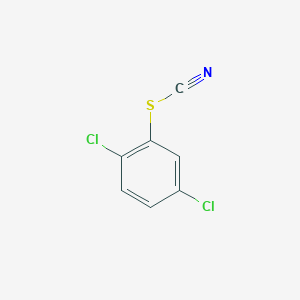
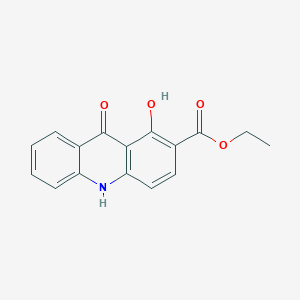

![3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B14128024.png)
![4-[[3-(trifluoroMethyl)phenyl]Methylene]piperidine, hydrochloride](/img/structure/B14128028.png)


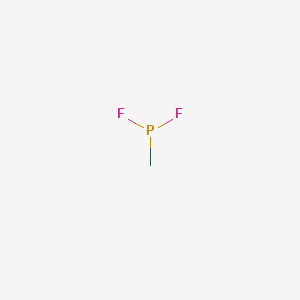
![2,2',6,6'-Tetraphenyl-[4,4'-bithiopyran]-1,1'-diium tetrafluoroborate](/img/structure/B14128053.png)
